N-(3-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide

Description

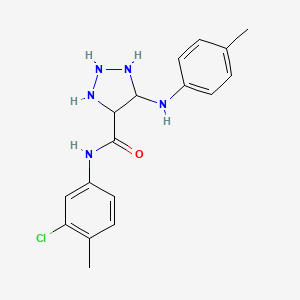

The compound N-(3-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide features a triazolidine core (a saturated five-membered ring containing three nitrogen atoms) substituted at position 4 with a carboxamide group. The carboxamide nitrogen is further linked to a 3-chloro-4-methylphenyl group, while position 5 of the triazolidine ring is substituted with a 4-methylanilino moiety. This structure combines aromatic chlorination, methyl substituents, and a heterocyclic core, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c1-10-3-6-12(7-4-10)19-16-15(21-23-22-16)17(24)20-13-8-5-11(2)14(18)9-13/h3-9,15-16,19,21-23H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLNMVDZFIFRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2C(NNN2)C(=O)NC3=CC(=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide is a complex organic compound notable for its potential biological activities. This triazolidine derivative, characterized by a unique structure, has garnered interest in medicinal chemistry due to its various functional groups that may influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.8 g/mol. The compound features:

- Triazolidine ring : A five-membered ring containing three nitrogen atoms, contributing to its stability and reactivity.

- Chloro and methyl substituents : These groups on the phenyl rings may enhance the compound's lipophilicity and influence its interaction with biological targets.

- Carboxamide functional group : This moiety is known for participating in hydrogen bonding, which can be crucial for binding to biological macromolecules.

Biological Activity

Research indicates that compounds with triazolidine structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that this compound may share these properties, although detailed investigations are required to confirm these findings.

Antimicrobial Activity

A study on structurally similar compounds has shown promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Potential

There is growing interest in the anticancer potential of triazolidine derivatives. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. The presence of the aniline moiety may play a role in modulating cellular pathways involved in cancer progression.

Case Studies

- Antibacterial Screening : In a comparative study, a series of triazolidine derivatives were screened for antibacterial activity. The results indicated that compounds with similar structural motifs exhibited significant inhibition against Staphylococcus aureus (IC50 values ranging from 10 to 50 µM) .

- Anticancer Evaluation : A recent publication highlighted the anticancer effects of triazolidine derivatives on human breast cancer cell lines, noting that certain substitutions on the phenyl rings led to enhanced activity (IC50 values as low as 5 µM) .

Mechanistic Insights

Understanding the mechanism by which this compound exerts its biological effects is crucial. Potential studies could investigate:

- Receptor Binding Studies : Assessing the affinity of the compound for various biological receptors.

- Enzyme Inhibition Assays : Evaluating its ability to inhibit key enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

An examination of related compounds reveals varying biological activities based on structural modifications. The following table summarizes key features and activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Amino group instead of aniline | Antimicrobial |

| 5-Methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide | Methylthio group | Anticancer |

| 5-Methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Different phenyl substituents | Antiviral |

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Carboxamide Derivatives ()

Pyrazole carboxamides, such as compounds 3a–3p in , share a carboxamide functional group but differ in their heterocyclic core (pyrazole vs. triazolidine). Key comparisons include:

Structural and Functional Differences

Implications :

- The 3-chloro-4-methylphenyl group in the target compound is structurally similar to substituents in pyrazole derivatives (e.g., 3c: p-tolyl), suggesting comparable hydrophobic interactions in biological systems.

Thiazolidine Derivatives ()

The thiazolidine-based compound (Z)-N-(3-chloro-4-methylphenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine (5h) shares the 3-chloro-4-methylphenyl substituent but differs in core structure:

Key Comparisons

Implications :

- The sulfur atom in thiazolidines may enhance metabolic stability compared to nitrogen-rich triazolidines.

Urea Derivatives ()

Urea-based compounds like chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea) share the 3-chloro-4-methylphenyl substituent but differ in functional groups:

Key Comparisons

Implications :

- Urea derivatives like chlorotoluron are typically polar due to the urea moiety, whereas the triazolidine carboxamide may offer a balance of hydrophobicity and hydrogen-bonding capacity.

Predicted Properties of the Target Compound :

- Solubility : Moderate due to aromatic chloro/methyl groups and polar carboxamide.

- Bioactivity: Likely influenced by the 4-methylanilino group, which could enhance interactions with aromatic receptors.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-(3-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide, and what are their yield optimization strategies?

- Methodological Answer : A common approach involves multi-step condensation reactions, such as coupling 3-chloro-4-methylaniline derivatives with triazolidine precursors. Key intermediates (e.g., carboximidoyl chlorides) are synthesized using reagents like thionyl chloride. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to isocyanide) and temperature control (60–80°C for cyclization steps). Post-synthesis purification via column chromatography with ethyl acetate/hexane (3:7 v/v) improves purity to >95% .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 311.31). Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹). X-ray crystallography, if feasible, resolves crystal packing and bond angles .

Q. What preliminary pharmacological screening methods are used to assess its bioactivity?

- Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence resonance energy transfer (FRET) or colorimetric substrates. Cytotoxicity is evaluated via MTT assays on cell lines (IC₅₀ values reported in µM ranges). Dose-response curves (0.1–100 µM) identify potency thresholds .

Advanced Research Questions

Q. How can researchers design robust experiments to evaluate its mechanism of action in complex biological systems?

- Methodological Answer : Use split-split-plot designs to account for variables like dose, time, and biological replicates. For example:

- Main plots : Compound concentration (low, medium, high).

- Subplots : Cell types or tissue models.

- Sub-subplots : Timepoints (24h, 48h, 72h).

Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies interactions between variables. Include positive/negative controls (e.g., known inhibitors) to validate assay specificity .

Q. How should conflicting data on its bioactivity (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Conduct meta-analysis to identify confounding factors:

- Compare assay conditions (e.g., buffer pH, temperature).

- Validate compound stability under experimental settings (HPLC purity checks post-assay).

- Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines). Contradictions may arise from differential metabolite formation or off-target effects, necessitating proteomic or metabolomic profiling .

Q. What methodologies assess its environmental fate and ecotoxicological impact?

- Methodological Answer : Follow OECD Test Guidelines :

- Hydrolysis : Incubate at pH 4, 7, 9 (50°C, 5 days) to assess stability.

- Photodegradation : Expose to UV light (λ=254 nm) in aqueous solutions.

- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀). Use HPLC-MS/MS to quantify degradation products .

Q. How can computational modeling predict its interactions with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS):

- Generate 3D conformers (Open Babel) and dock into target proteins (e.g., COX-2, PDB ID 5KIR).

- Calculate binding free energies (MM/PBSA) and validate with experimental IC₅₀ data. Pharmacophore models identify critical interactions (e.g., hydrogen bonds with Arg120) .

Q. What strategies improve its stability under physiological or storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.